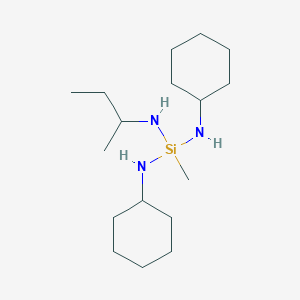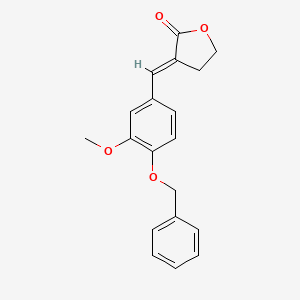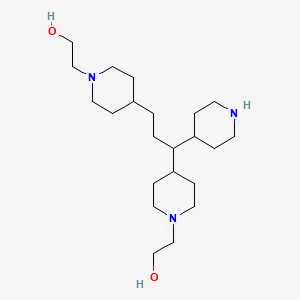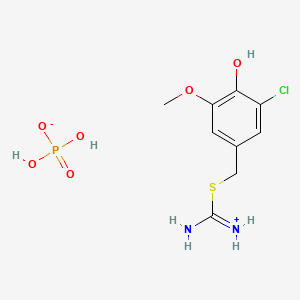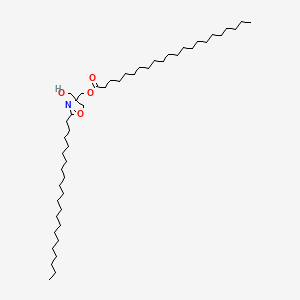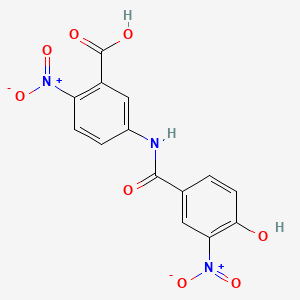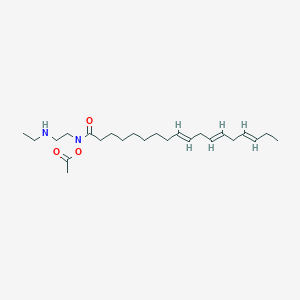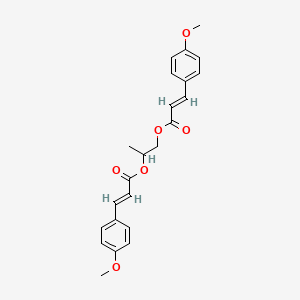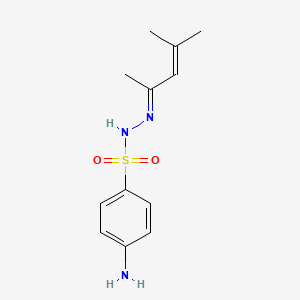
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-benzylcarbamate is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a benzothiazole moiety linked to a propyl chain, which is further connected to a benzylcarbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-benzylcarbamate typically involves the reaction of 3-(3-oxo-1,2-benzothiazol-2-yl)propylamine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-benzylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzylcarbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-benzylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-benzylcarbamate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group may also play a role in modulating the compound’s biological activity by forming covalent bonds with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propylcarbamate
- 2-(2-oxo-3-pyridyl)-benzothiazol-2-one
- 2-(2-oxo-3-pyridyl)-benzothiazol-6-yloxyhexanoic acid derivatives
Uniqueness
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-benzylcarbamate is unique due to its specific combination of a benzothiazole moiety with a benzylcarbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
199172-92-4 |
|---|---|
Fórmula molecular |
C18H18N2O3S |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-benzylcarbamate |
InChI |
InChI=1S/C18H18N2O3S/c21-17-15-9-4-5-10-16(15)24-20(17)11-6-12-23-18(22)19-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,19,22) |
Clave InChI |
UDJCVHKUNYSSKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)OCCCN2C(=O)C3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)
